Paeonol-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

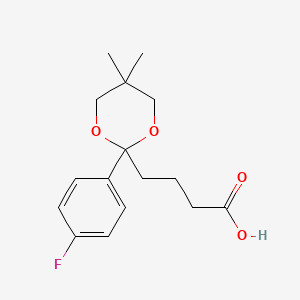

Paeonol-d3 is a deuterium-labeled version of Paeonol . It is used in the field of autophagy . The molecular formula of Paeonol-d3 is C₉H₇D₃O₃ and its molecular weight is 169.19 .

Synthesis Analysis

While specific synthesis methods for Paeonol-d3 were not found, the synthesis of Paeonol involves powdered cupric bromide added into a solution of paeonol in chloroform and ethyl acetate .Molecular Structure Analysis

The molecular structure of Paeonol-d3 is similar to that of Paeonol, with the difference being the presence of three deuterium atoms .Chemical Reactions Analysis

Paeonol-d3, like Paeonol, is involved in various biological reactions. It has been shown to alleviate inflammation by acting on T-LAK cell-derived protein kinase (TOPK) and the mitogen-activated protein kinase (MAPKs)/extracellular regulated protein kinase (ERK)/p38 signaling pathway .Physical And Chemical Properties Analysis

Paeonol-d3 is a powder that is stored at -20°C for 3 years or at 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Applications De Recherche Scientifique

Cardioprotective Effects : Paeonol has been shown to have cardioprotective effects. A combination of Paeonol and danshensu significantly prevented myocardial injury induced by isoproterenol in rats, partly through activation of the Nrf2/HO-1 signaling and the PI3K/Akt cell survival signaling pathway (Li et al., 2016).

Neuroprotective and Cognitive Effects : Paeonol has been studied for its potential in treating neurodegenerative diseases. It was found to ameliorate cognitive impairment and neurotoxicity in mice, likely by influencing oxidative stress and neurotransmitter levels (Zhong et al., 2009).

Antioxidant and Anti-inflammatory Properties : Paeonol has demonstrated antioxidant and anti-inflammatory effects. For instance, it has shown protective effects against oxidized low-density lipoprotein-induced endothelial cell apoptosis, potentially by inhibiting the LOX-1-ROS-p38MAPK-NF-κB signaling pathway (Bao et al., 2013).

Effects on Metabolic Disorders : It has beneficial effects on metabolic disorders like diabetic encephalopathy and steatohepatitis. Paeonol was found to improve symptoms of diabetic encephalopathy in rats, possibly by modulating the AGEs/RAGE/NF-κB pathway (Liu et al., 2013). Additionally, it ameliorated alcoholic steatohepatitis in mice (Hu et al., 2010).

Application in Cancer Therapy : Paeonol shows potential in cancer therapy. It has been observed to induce apoptosis in cervical cancer cells via the mitochondria-related caspase pathway (Du et al., 2021) and exhibit anti-tumor effects against hepatoma in mice (Sun et al., 2008).

Influence on Immune Response and Inflammation : Paeonol has been found to influence the immune response and inflammation. For example, it ameliorated psoriasis-like skin lesions in mice by inhibiting dendritic cell maturation and activation (Meng et al., 2017).

Mécanisme D'action

The mechanism of action of Paeonol-d3 is believed to be similar to that of Paeonol. It has been shown to inhibit the growth and proliferation of gastric cancer cells and promote their apoptosis, possibly related to the epidermal growth factor receptor 2 (ERBB2) . It can also prevent atherosclerosis by acting on miR-126 to reduce the formation of low-density lipoprotein .

Propriétés

Numéro CAS |

55712-78-2 |

|---|---|

Nom du produit |

Paeonol-d3 |

Formule moléculaire |

C₉H₇D₃O₃ |

Poids moléculaire |

169.19 |

Synonymes |

1-[2-Hydroxy-4-(methoxy-d3)phenyl]-ethanone; 2’-Hydroxy-4’-methoxy-acetophenone-d3; Peonol-d3; 1-(4-Methoxy-2-hydroxyphenyl)ethanone-d3; 2-Acetyl-5-methoxyphenol-d3; 2-Hydroxy-4-methoxyphenyl Methyl Ketone-d3; 2’-Hydroxy-4’-methoxyacetophenone-d3; 4- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzo[a,d][7]annulene](/img/structure/B1145178.png)

![{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1145196.png)